molecular formula C11H15ClN2O B6313504 D-Tryptophanol hydrochloride CAS No. 1251033-63-2

D-Tryptophanol hydrochloride

Cat. No. B6313504
CAS RN: 1251033-63-2
M. Wt: 226.70 g/mol
InChI Key: ODHDLARKJIMIFF-SBSPUUFOSA-N
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Description

D-Tryptophanol hydrochloride (DTHC) is a synthetic derivative of tryptophan, an essential amino acid found in some foods. It is a white crystalline powder that is soluble in water and has a bitter taste. DTHC is used in a variety of scientific research applications, including as a biochemical reagent, a physiological stimulant, and a tool for studying the effects of drugs on the nervous system.

Scientific Research Applications

D-Tryptophanol hydrochloride is used in a variety of scientific research applications. It is used as a biochemical reagent to study the structure and function of proteins, and it is used as a physiological stimulant to study the effects of drugs on the nervous system. It is also used to study the effects of drugs on the cardiovascular system, the endocrine system, and the immune system.

Mechanism of Action

D-Tryptophanol hydrochloride acts as an agonist at serotonin receptors, which are located in the brain and other organs. It binds to these receptors and activates them, leading to the release of neurotransmitters such as serotonin and dopamine. This leads to changes in the activity of neurons, resulting in physiological changes.
Biochemical and Physiological Effects
D-Tryptophanol hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, which can lead to increased alertness and focus. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, resulting in increased cortisol levels. It has also been shown to increase the activity of the hypothalamic-pituitary-thyroid axis, resulting in increased levels of thyroid hormones.

Advantages and Limitations for Lab Experiments

D-Tryptophanol hydrochloride is a versatile reagent that can be used in a variety of lab experiments. It is easy to synthesize and is highly pure, making it suitable for use in biochemical and physiological studies. However, it is not suitable for use in studies of drug metabolism, as it is not metabolized by the body. It also has a short half-life, making it unsuitable for long-term studies.

Future Directions

D-Tryptophanol hydrochloride has a wide range of potential applications in scientific research. It could be used in studies of drug metabolism, as well as in studies of the effects of drugs on the cardiovascular system, the endocrine system, and the immune system. It could also be used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of drugs on behavior. Additionally, D-Tryptophanol hydrochloride could be used in studies of the effects of drugs on the development and progression of diseases.

Synthesis Methods

D-Tryptophanol hydrochloride is synthesized by reacting tryptophan with hydrochloric acid and a base. This reaction produces a salt, which is then purified and crystallized. The process is simple and efficient, and the product is highly pure.

properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;/h1-4,6,9,13-14H,5,7,12H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHDLARKJIMIFF-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol hydrochloride

CAS RN

1251033-63-2
Record name 1H-Indole-3-propanol, β-amino-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251033-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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